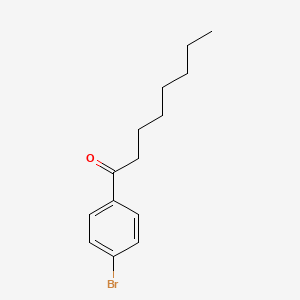

p-Bromophenyl heptyl ketone

Overview

Description

P-Bromophenyl heptyl ketone is a chemical compound with the molecular formula C14H19BrO. Its molecular weight is 283.204 . It is also known by the name p-Octanoylbromobenzene .

Synthesis Analysis

The synthesis of p-Bromophenyl heptyl ketone could potentially involve the transesterification of β-keto esters, a useful transformation in organic synthesis . The process of transesterification is commonly used in the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production .Molecular Structure Analysis

The molecular structure of p-Bromophenyl heptyl ketone can be represented by the InChI string: InChI=1S/C14H19BrO/c1-2-3-4-5-6-7-14(16)12-8-10-13(15)11-9-12/h8-11H,2-7H2,1H3 . This structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving p-Bromophenyl heptyl ketone could potentially involve electrophilic aromatic substitution . This type of reaction involves the attack of an electrophile at carbon to form a cationic intermediate .Physical And Chemical Properties Analysis

The carbon-to-oxygen double bond in p-Bromophenyl heptyl ketone is quite polar, making it more polar than a carbon-to-oxygen single bond . This polarity leads to dipole-dipole interactions that significantly affect the boiling points . Furthermore, the oxygen atom of the carbonyl group can engage in hydrogen bonding with a water molecule, making it a hydrogen bonding acceptor .Scientific Research Applications

Material Science: pH-Switchable and Self-healable Hydrogels

- Summary of the Application : p-Bromophenyl heptyl ketone can be used in the creation of stimuli-responsive hydrogels. These hydrogels use dynamic covalent bonds (DCBs) as cross-links, exhibiting the stimuli-responsibility of physical gels and stability of chemical gels .

- Methods of Application : The polymers for these hydrogels are prepared using commercially available diacetone acrylamide (DAAM) by a reversible addition–fragmentation chain transfer (RAFT) polymerization technique. These polymers can react with hexanedihydrazide to yield hydrogels .

- Results or Outcomes : The mechanics, flexible properties, and gelator concentration of the hydrogels can be tuned by varying the ratio of DAAM. The hydrogels possess self-healing ability without any external stimuli and undergo switchable sol–gel transition by the alternation of pH .

Organic Synthesis: Deacylative Transformations

- Summary of the Application : Ketones, including p-Bromophenyl heptyl ketone, are prevalent in feedstock chemicals, natural products, and pharmaceuticals. They can offer strategic bond disconnections in the synthesis of complex bioactive molecules .

- Methods of Application : The specific methods of application in organic synthesis are not detailed in the source .

- Results or Outcomes : The outcomes of these transformations could potentially aid in the synthesis of complex bioactive molecules .

Safety And Hazards

P-Bromophenyl heptyl ketone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

Future Directions

The future directions for p-Bromophenyl heptyl ketone could involve further exploration of its transesterification potential . The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance suggests that there may be a variety of different approaches to explore .

properties

IUPAC Name |

1-(4-bromophenyl)octan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrO/c1-2-3-4-5-6-7-14(16)12-8-10-13(15)11-9-12/h8-11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCHXDWPJPADAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223237 | |

| Record name | p-Bromophenyl heptyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Bromophenyl heptyl ketone | |

CAS RN |

7295-48-9 | |

| Record name | 1-(4-Bromophenyl)-1-octanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7295-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Bromophenyl heptyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007295489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Bromophenyl heptyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1266769.png)